2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS number 1013405-24-7
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS number 1013405-24-7
An In-depth Technical Guide to 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (CAS: 1013405-24-7)
Introduction: The Architectural Elegance of a Bipolar Host
In the landscape of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) is fundamentally governed by the molecular architecture of their constituent materials. 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, commonly abbreviated as 26DCzPPy, stands out as a pivotal material in this domain.[1][2] It is a high-performance bipolar host material, a classification that stems from its capacity to transport both positive charge carriers (holes) and negative charge carriers (electrons) with comparable efficiency.[2][3]
This dual functionality is a direct consequence of its unique molecular design. The structure features a central, electron-deficient (acceptor) pyridine ring, which is symmetrically flanked by two electron-rich (donor) carbazole units linked via phenyl bridges.[1][3][4] This "Donor-Acceptor-Donor" (D-A-D) configuration is the key to its electronic properties, enabling balanced charge injection and transport within an OLED's emissive layer. This balance is critical for achieving a wide exciton recombination zone, which in turn leads to significant improvements in device efficiency, color purity, and operational lifetime.[1]
Core Physicochemical & Electronic Properties
The utility of 26DCzPPy in optoelectronic devices is underpinned by a specific set of physical, thermal, and electronic characteristics. A sublimed grade with purity exceeding 99% is typically required for high-performance device fabrication to minimize charge trapping and ensure reproducible results.[5]
| Property | Value | Source |
| CAS Number | 1013405-24-7 | |
| Molecular Formula | C₄₁H₂₇N₃ | [6] |
| Molecular Weight | 561.67 g/mol | [3] |
| Appearance | White to pale yellow powder/crystals | [7][8] |
| Melting Point | ~228-232 °C | [6][8] |
| Solubility | Soluble in chloroform, dichloromethane, toluene | [7] |
| Thermal Stability (TGA) | > 370 °C (at 0.5% weight loss) | [3] |
| HOMO Energy Level | ~6.05 eV | [3] |
| LUMO Energy Level | ~2.56 eV | [3] |
| Triplet Energy (Eᴛ) | High (suitable for phosphorescent emitters) | [1][2] |
| UV Absorption (in CH₂Cl₂) | λₘₐₓ at ~239 nm, 292 nm | [3] |
| Fluorescence (in CH₂Cl₂) | λₑₘ at ~410 nm | [3] |
| Hole Mobility (μh) | ~1.0 x 10⁻⁵ cm² V⁻¹ s⁻¹ | |
| Electron Mobility (μe) | ~1.0 x 10⁻⁵ cm² V⁻¹ s⁻¹ |
Synthesis and Purification: A Pathway to High Purity
The synthesis of 26DCzPPy typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, which are standard methods for forming C-C or C-N bonds in complex organic molecules.[9][10] The general strategy involves coupling the carbazole moieties with the central pyridine-phenyl framework.
Caption: Conceptual synthesis workflow for 26DCzPPy.
Conceptual Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-purged glovebox or Schlenk line, a reaction vessel is charged with 2,6-bis(3-bromophenyl)pyridine, two molar equivalents of 9H-carbazole, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).
-
Solvent Addition: Anhydrous toluene or another suitable aprotic solvent is added. The choice of solvent is critical for ensuring all reagents remain in solution at the reaction temperature.
-
Thermal Conditions: The mixture is heated under reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, and the crude product is isolated by quenching the reaction, followed by extraction and solvent evaporation.
-
Purification for Optoelectronic Grade: This is the most critical step. The crude solid is first purified by column chromatography to remove catalyst residues and byproducts. For device applications, a final purification step of temperature-gradient vacuum sublimation is mandatory. This process separates the target molecule from non-volatile impurities and isomeric variants, yielding the high-purity material required for efficient and stable OLEDs.[5]
Application in High-Performance OLEDs
The primary application of 26DCzPPy is as a host material within the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][11]
Mechanism of Action in a PhOLED
In a PhOLED, light is generated from the radiative decay of triplet excitons on a guest emitter (dopant) molecule. The host material, which constitutes the bulk of the emissive layer, plays several crucial roles that 26DCzPPy is uniquely suited to fill:
-
Balanced Charge Transport: As a bipolar material, 26DCzPPy facilitates the smooth transport of both holes from the hole-transport layer (HTL) and electrons from the electron-transport layer (ETL) into the EML. This ensures that charge recombination occurs broadly within the emissive layer, maximizing the opportunity for exciton formation on the guest dopant molecules.[1][3]
-
High Triplet Energy: 26DCzPPy possesses high triplet energy (Eᴛ).[1][2] This is a critical requirement for a phosphorescent host. Its triplet energy must be higher than that of the phosphorescent dopant to prevent the back-transfer of energy from the excited dopant to the host. Such a back-transfer would quench the desired light emission, severely reducing device efficiency.
-
Energy Transfer: It efficiently facilitates the transfer of energy from the host molecules (where excitons may initially form) to the guest dopant molecules through a process known as Förster or Dexter energy transfer.
-
Morphological Stability: The material forms stable, amorphous thin films, which is essential for preventing device degradation and short-circuits over time. Its high thermal stability (TGA > 370 °C) allows it to withstand the heat generated during the vacuum deposition process and device operation.[3]
Caption: Typical multi-layer structure of an OLED using 26DCzPPy.
Broader Applications
Beyond its primary role, the favorable electronic properties of 26DCzPPy allow for its use in other device layers:
-
Hole-Blocking or Electron-Blocking Layers: By carefully selecting adjacent materials, 26DCzPPy can be used to confine charge carriers and excitons within the emissive layer, preventing leakage and further boosting efficiency.
-
Organic Photovoltaics (OPVs): It can serve as an exciton-blocking layer at the donor-acceptor interface, which helps to prevent exciton recombination and thereby improves the power conversion efficiency of the solar cell.
Safety and Handling
According to available Safety Data Sheets (SDS), 26DCzPPy is not classified as a hazardous substance under EC Regulation No 1272/2008.[12] However, as with all laboratory chemicals, standard safety protocols must be strictly followed.
-
Handling: Use in a well-ventilated area, preferably within a fume hood or glovebox, to prevent the dispersion of dust.[6][12] Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.[13]
-
Storage: Store in a cool, dry, and dark place inside a tightly sealed container to prevent degradation from moisture and light.[7]
-
First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes.[13] If inhaled, move the individual to fresh air. Seek medical attention if irritation persists.[12]
Conclusion and Future Outlook
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) is a cornerstone material in the field of organic electronics. Its rationally designed D-A-D molecular structure endows it with balanced bipolar charge transport and high triplet energy, making it an exemplary host for highly efficient phosphorescent and TADF OLEDs. The continued exploration of its structural isomers, such as 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (35DCzPPy), and other derivatives, promises to further refine charge transport properties and device stability, pushing the boundaries of next-generation displays, lighting, and flexible electronics.[14] Its versatility, demonstrated through applications in various device layers and technologies, ensures that 26DCzPPy and its underlying molecular design principles will remain relevant to researchers and drug development professionals for the foreseeable future.
References
- High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs. Google Cloud.
- 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine - ChemicalBook. ChemicalBook.
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine - Sigma-Aldrich. Sigma-Aldrich.
- 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine | 1013405-24-7 - ChemicalBook. ChemicalBook.
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine 1013405-24-7 C41H27N3 - Heynova. Heynova.
- B4702 - 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine - TCI Chemicals. TCI Chemicals.
- N-(3-Bromophenyl)carbazole 185112-61-2 In Stock with Wholesale Price. Heynova.
- 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine - Echemi. Echemi.com.
- TADF Materials | Third-Gener
- OLED Material Purity: The Impact of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine Quality. ningbo-inno.com.
- 26DCzPPy Molecule | Bipolar Host Material for OLEDs | 1013405-24-7 | Ossila. Ossila.
- Material Safety Data Sheet - UPRM. University of Puerto Rico-Mayagüez.
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC.
- 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine, 200MG - Lab Pro Inc. Lab Pro Inc.
- 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole - MDPI. MDPI.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices - MDPI. MDPI.
- 35DCzPPy | Semiconductor for OLEDs | CAS Number 1013405-25-8 - Ossila. Ossila.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine | 1013405-24-7 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine 1013405-24-7 C41H27N3 - Heynova (Shanghai) New Material Technology CO., Ltd. [heynovachem.com]
- 8. labproinc.com [labproinc.com]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ossila.com [ossila.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. uprm.edu [uprm.edu]
- 14. ossila.com [ossila.com]
